4-[(4-Hexylphenyl)ethynyl]benzonitrile
Description
4-[(4-Hexylphenyl)ethynyl]benzonitrile is a benzonitrile derivative featuring a hexylphenyl-substituted ethynyl group at the para position. Its structure combines a nitrile (electron-withdrawing group) with a hexyl chain (electron-donating alkyl group), creating a push-pull electronic system. This design enhances nonlinear optical (NLO) properties, making it relevant for applications in photonics, organic electronics, and frequency conversion . The hexyl chain also improves solubility in nonpolar solvents, aiding processability .
Properties
CAS No. |
61645-89-4 |
|---|---|
Molecular Formula |
C21H21N |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-[2-(4-hexylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C21H21N/c1-2-3-4-5-6-18-7-9-19(10-8-18)11-12-20-13-15-21(17-22)16-14-20/h7-10,13-16H,2-6H2,1H3 |
InChI Key |
LHTRCIRFWQBRBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hexylphenyl)ethynyl]benzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where a terminal alkyne (such as 4-ethynylbenzonitrile) is coupled with an aryl halide (such as 4-hexylphenyl iodide) in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate to facilitate the coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hexylphenyl)ethynyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-[(4-Hexylphenyl)ethynyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[(4-Hexylphenyl)ethynyl]benzonitrile largely depends on its application. In organic synthesis, it acts as a reactive intermediate in cross-coupling reactions, where the ethynyl group facilitates the formation of carbon-carbon bonds. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Structural and Electronic Features
The compound belongs to a family of ethynyl-linked benzonitrile derivatives. Key structural variations among analogs include substituents on the phenyl ring (e.g., bromo, methyl, dimethylamino, nitro) and π-conjugation length. These differences critically influence electronic properties:
Substituent Effects:
Electron-Withdrawing Groups (EWGs):
- 4-[2-(4-Bromophenyl)ethynyl]benzonitrile (CAS 135529-38-3): Bromine enhances electron withdrawal, but its bulky size limits π-conjugation. Reported βHRS (hyper-Rayleigh scattering first hyperpolarizability) is 25 × 10⁻³⁰ cm⁴/statvolt⁻¹ .
- 4-((4-Nitrophenyl)ethynyl)benzonitrile : Nitro groups strongly withdraw electrons, red-shifting absorption (λmax = 416 nm in chloroform) .
- Electron-Donating Groups (EDGs): 4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile: Dimethylamino groups donate electrons, increasing charge transfer. Absorption λmax = 373 nm . 4-[(4-Hexylphenyl)ethynyl]benzonitrile: The hexyl chain weakly donates electrons via inductive effects, balancing solubility and NLO activity .
π-Conjugation Effects:
- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile : Extended π-backbone improves NLO response (βHRS = 45 × 10⁻³⁰ cm⁴/statvolt⁻¹) but reduces solubility .
- 4-[2-[4-[2-(4-Methylphenyl)ethynyl]phenyl]ethynyl]benzonitrile : Additional ethynyl groups extend conjugation, requiring palladium-catalyzed synthesis .
Nonlinear Optical (NLO) Properties
βHRS values highlight substituent-driven performance (Table 1):
Table 1: NLO Properties of Selected Benzonitrile Derivatives
†The hexyl group’s weak EDG nature likely enhances βHRS compared to bromophenyl analogs but falls short of oxazole derivatives due to shorter π-conjugation .
Solubility and Stability
- Solubility : The hexyl chain in this compound improves solubility in toluene and THF, unlike bromo or nitro derivatives, which require polar solvents .
- Stability: Alkyl-substituted derivatives (e.g., hexyl) exhibit superior stability compared to organometallic analogs like 4-[(tributylstannyl)ethynyl]benzonitrile, which degrade during synthesis .
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